molecular formula C12H11NO B569001 (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one CAS No. 1312077-05-6

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

カタログ番号: B569001
CAS番号: 1312077-05-6
分子量: 185.226
InChIキー: NMRXLQWLAGHNGU-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS 1312077-05-6) is a chiral chemical building block that integrates a 1-indanone scaffold with a propargylamine group. This structure is of significant interest in medicinal chemistry research, particularly in the development of compounds for neuroscience. The propargylamine moiety is a key functional group found in established inhibitors of monoamine oxidase (MAO), an enzyme target for neurodegenerative conditions . The 1-indanone core structure is associated with a broad spectrum of biological activities and is frequently investigated in the synthesis of potential therapeutics for neurodegenerative diseases, such as Alzheimer's disease, as well as for antiviral, anti-inflammatory, and anticancer applications . The specific (R)-enantiomer of this compound is available for researchers requiring a stereochemically pure reagent. Its molecular formula is C12H11NO and it has a molecular weight of 185.226 g/mol . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

(3R)-3-(prop-2-ynylamino)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11,13H,7-8H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXLQWLAGHNGU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312077-05-6
Record name 1H-Inden-1-one, 2,3-dihydro-3-(2-propyn-1-ylamino)-, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312077056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWC4KM8D9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Metabolic Pathways and Pharmacokinetics of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Pharmacologists, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (commonly referred to as 3-Keto-PAI or 3-keto-N-propargyl-1-aminoindan) is a highly specific secondary metabolite and a critical synthetic impurity associated with Rasagiline, a selective, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease [1].

While Rasagiline itself is responsible for elevating striatal dopamine levels, its metabolic clearance is extensive and complex. Understanding the biotransformation of Rasagiline into 3-Keto-PAI is essential for two reasons:

  • Pharmacokinetic Profiling: It maps the downstream oxidative clearance of the drug via the Cytochrome P450 (CYP450) system.

  • Quality Control (QC) & Regulatory Compliance: 3-Keto-PAI serves as a mandatory reference standard to detect trace degradation products and synthetic by-products in commercial Rasagiline formulations [2].

The CYP1A2-Mediated Metabolic Cascade

Rasagiline undergoes near-complete hepatic biotransformation prior to excretion. The primary phase of this metabolism is heavily dependent on the CYP450 system, with CYP1A2 acting as the predominant isoenzyme [3].

The metabolic cascade proceeds through two primary divergent pathways:

  • N-dealkylation: Cleavage of the propargyl group to yield 1-aminoindan (AI).

  • Hydroxylation: Oxidation of the indan ring to yield 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI).

Formation of 3-Keto-PAI: 3-Keto-PAI is a secondary metabolite. It is formed when the hydroxyl group of the primary metabolite, 3-OH-PAI, undergoes further dehydrogenation/oxidation. Because the IUPAC nomenclature prioritizes the ketone functional group at position 1 of the indanone ring, the stereocenter at the amino group shifts from the 1-position in Rasagiline ((1R)-N-propargyl-1-aminoindan) to the 3-position, resulting in the chemical name (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one [4].

MetabolicPathway Rasagiline Rasagiline (Parent Drug) AI 1-Aminoindan (AI) Rasagiline->AI CYP1A2 (N-dealkylation) OH_PAI 3-Hydroxy-PAI (3-OH-PAI) Rasagiline->OH_PAI CYP1A2 (Hydroxylation) OH_AI 3-Hydroxy-AI (3-OH-AI) AI->OH_AI Hydroxylation Keto_PAI 3-Keto-PAI (3R)-2,3-Dihydro-3- (2-propyn-1-ylamino)-1H-inden-1-one OH_PAI->Keto_PAI Oxidation (Dehydrogenation) OH_PAI->OH_AI N-dealkylation

Metabolic cascade of Rasagiline leading to the formation of 3-Keto-PAI.

Pharmacokinetic & Metabolic Profiling Data

The clinical significance of Rasagiline's metabolites lies in their relative abundance and pharmacological activity. While the parent drug irreversibly binds MAO-B, metabolites like 1-aminoindan exhibit weak neuroprotective properties without MAO inhibition. 3-Keto-PAI, however, is pharmacologically inactive at MAO-B and is rapidly conjugated for urinary excretion.

Quantitative Metabolite Summary
CompoundClinical RoleMetabolic OriginCYP DependencyPharmacological Activity
Rasagiline Active Parent DrugN/ACYP1A2 (Substrate)Potent, irreversible MAO-B inhibitor
1-Aminoindan (AI) Major MetaboliteN-dealkylationCYP1A2Weak MAO-B inhibition; Neuroprotective
3-OH-PAI Primary MetaboliteHydroxylationCYP1A2Inactive at MAO-B
3-Keto-PAI Secondary Metabolite / ImpurityOxidation of 3-OH-PAIDownstream of CYP1A2Inactive; Used as QC Reference Standard
3-OH-AI Secondary MetaboliteHydroxylation of AIDownstream of CYP1A2Inactive at MAO-B

Note: Co-administration of Rasagiline with potent CYP1A2 inhibitors (e.g., Ciprofloxacin) nearly doubles the Area Under the Curve (AUC) of the parent drug by bottlenecking the formation of 3-OH-PAI and, consequently, 3-Keto-PAI [3].

Experimental Methodology: In Vitro Metabolic Profiling

To accurately quantify the biotransformation of Rasagiline into 3-Keto-PAI, researchers employ Human Liver Microsome (HLM) assays coupled with LC-MS/MS. The following protocol is designed as a self-validating system , ensuring that the observed metabolic clearance is definitively tied to specific enzymatic pathways rather than artifactual degradation.

Step-by-Step HLM Incubation & LC-MS/MS Protocol

1. Preparation & Baseline Establishment

  • Action: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The phosphate buffer mimics physiological intracellular pH, maintaining the structural integrity and optimal catalytic conformation of the membrane-bound CYP450 enzymes.

2. Self-Validating Control Setup

  • Action: Divide the assay into two cohorts: a Test Cohort and a Negative Control Cohort. To the Negative Control, add 1 µM Ciprofloxacin.

  • Causality: Ciprofloxacin is a potent, selective CYP1A2 inhibitor. If the formation of 3-Keto-PAI is halted in this cohort, it definitively proves that its precursor (3-OH-PAI) is strictly dependent on CYP1A2 activity, validating the entire metabolic pathway model.

3. Cofactor Addition & Substrate Incubation

  • Action: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to both cohorts. Introduce 10 µM Rasagiline and incubate at 37°C for 30 minutes.

  • Causality: CYP450 enzymes are monooxygenases that absolutely require electron donation to catalyze the hydroxylation of Rasagiline. The regenerating system ensures a steady, non-depleting supply of electrons throughout the 30-minute window.

4. Reaction Quenching

  • Action: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) spiked with a stable isotope-labeled internal standard (e.g., Rasagiline-13C3).

  • Causality: The organic solvent instantly denatures the microsomal proteins, freezing the metabolic profile in time. Simultaneously, the internal standard corrects for matrix effects, ion suppression, or sample loss during the subsequent LC-MS/MS ionization phase.

5. Phase Separation & LC-MS/MS Analysis

  • Action: Centrifuge the mixture at 14,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transition for 3-Keto-PAI (m/z 186.1 fragment ions).

Workflow Prep 1. Microsome Preparation (HLM + NADPH Cofactor) Incubation 2. Substrate Incubation (Rasagiline ± CYP1A2 Inhibitor) Prep->Incubation Quench 3. Reaction Quenching (Ice-cold ACN + Internal Standard) Incubation->Quench Centrifuge 4. Phase Separation (Centrifugation at 14,000 x g) Quench->Centrifuge LCMS 5. LC-MS/MS Quantification (MRM Mode for 3-Keto-PAI) Centrifuge->LCMS Data 6. Pharmacokinetic Analysis (Clearance & Metabolite Kinetics) LCMS->Data

In vitro human liver microsome (HLM) assay workflow for metabolite quantification.

Analytical Significance in Drug Development

Beyond its role as an in vivo metabolite, (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is a heavily monitored chemical entity in pharmaceutical manufacturing. During the synthesis of Rasagiline, oxidation of the indan ring can occur, leading to the formation of 3-Keto-PAI as a by-product.

Regulatory agencies (such as the FDA and EMA) require strict impurity profiling for active pharmaceutical ingredients (APIs). 3-Keto-PAI is utilized as a highly purified reference standard in High-Performance Liquid Chromatography (HPLC) to ensure that its concentration in commercial Rasagiline batches remains below the standard threshold of 0.10% relative to the parent drug [2]. Failure to control this oxidative degradation pathway can compromise the stability and shelf-life of the final therapeutic product.

References

  • Inxight Drugs (NCATS): 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)- (3-KETO-PAI). National Center for Advancing Translational Sciences.[Link]

  • Google Patents:WO2009089049A1 - Rasagiline formulations, their preparation and use. Teva Pharmaceutical Industries Ltd.
  • EBM Consult: Drug Monograph: Rasagiline (Azilect). Evidence-Based Medicine Consult.[Link]

  • PubChem: Rasagiline | C12H13N | CID 3052776. National Institutes of Health (NIH).[Link]

Methodological & Application

Application Note: Utilization of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one as a Certified Reference Standard for the Quality Control of Rasagiline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the use of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, a critical process-related impurity and metabolite of Rasagiline, as a reference standard in pharmaceutical analysis. Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The stringent control of impurities is a mandatory requirement for ensuring the safety and efficacy of pharmaceutical products. This document outlines the technical properties of the reference standard, its handling, and a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for the accurate identification and quantification of this impurity in Rasagiline drug substances. The methodologies described are aligned with the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction to the Reference Standard

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, also known as Rasagiline Keto Impurity or 3-keto-PAI, is a significant impurity that can arise during the synthesis of Rasagiline.[5][6][7] Its presence in the final Active Pharmaceutical Ingredient (API) must be monitored and controlled within specified limits. The availability of a high-purity, well-characterized reference standard is therefore essential for analytical method development, validation, and routine quality control testing.[1] This guide provides the necessary protocols to effectively utilize this standard for such purposes.

Chemical and Physical Properties

The fundamental properties of the reference standard are summarized below. Accurate knowledge of these characteristics is the first step in its proper application.

PropertyValueSource(s)
Chemical Name (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one[8]
Synonyms Rasagiline Keto Impurity, 3-keto-N-propargyl-1-aminoindan[5][6]
CAS Number 1312077-05-6[8][9]
Molecular Formula C₁₂H₁₁NO[6][8]
Molecular Weight 185.22 g/mol [6][8]
Chemical Structure O=C1Cc2ccccc12 (SMILES)[8][10]
Appearance Neat Solid (Typically off-white to yellow)[8]
Purity >95% (HPLC)[8]

Rationale for Use in Pharmaceutical Analysis

The "why" behind employing this specific molecule as a reference standard is rooted in global pharmaceutical quality standards. Regulatory bodies like the FDA require that all impurities in a drug substance above a certain threshold be identified, reported, and qualified.[11]

  • Specificity and Identification: The reference standard provides the unique chromatographic and spectral signature (e.g., retention time in HPLC, mass in MS) of the keto impurity. This allows for its unambiguous identification in a complex mixture containing the Rasagiline API and other related substances.[4]

  • Accurate Quantification: For quantitative tests, a reference standard of known purity and concentration is indispensable. It is used to construct calibration curves or as a single-point standard to accurately determine the amount of the impurity present in a test sample, ensuring it does not exceed safety limits.

  • Method Validation: As per ICH Q2(R1) guidelines, validation of an analytical procedure for impurities requires demonstrating specificity, linearity, accuracy, precision, and sensitivity.[4][12] These validation experiments are impossible to perform without a purified sample of the impurity to act as the benchmark.

Handling, Storage, and Solution Stability

The integrity of a reference standard is paramount for generating reliable analytical data. Improper handling can lead to degradation and inaccurate results.

  • Storage: The standard should be stored under controlled conditions, typically at +4°C, protected from light and moisture to prevent degradation.[8] It should be kept in a tightly sealed container.

  • Handling: Use calibrated analytical balances for weighing. It is recommended to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, a stability study should be conducted to determine the viable storage period and conditions (e.g., 24 hours at 2-8°C). For the protocols below, it is assumed solutions are prepared fresh daily.

Analytical Protocol: RP-HPLC Method for Impurity Quantification

This section details a stability-indicating reverse-phase HPLC method for the determination of the Rasagiline Keto Impurity in Rasagiline Mesylate drug substance. A stability-indicating method is one that can separate the main component from its potential degradation products and impurities.[13][14]

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar. This combination allows for the separation of Rasagiline from its more polar keto impurity based on their differential partitioning between the two phases. A gradient elution is employed to ensure adequate separation of all related substances with varying polarities. Detection is performed using a UV detector at a wavelength where both Rasagiline and its impurities show significant absorbance, often around 210 nm.[13][15][16]

Experimental Workflow

The overall process from preparation to final result is outlined in the diagram below.

G cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Reference Standard ((3R)-...inden-1-one) E Reference Solution (Known Concentration) A->E Dissolve in Diluent B Weigh Rasagiline Mesylate API Sample F Sample Solution (Test Concentration) B->F Dissolve in Diluent C Prepare Mobile Phases (A and B) D Prepare Diluent G System Suitability Test (SST) (Inject Reference Solution) E->G H Inject Blank (Diluent) & Sample Solutions F->H G->H If SST Passes I Acquire Chromatographic Data H->I J Identify Impurity Peak (by Retention Time) I->J K Integrate Peak Areas J->K L Calculate Impurity Percentage (using Reference Peak Area) K->L M Report Final Result L->M

Caption: High-level workflow for impurity quantification using a reference standard.

Materials and Reagents
ItemSpecification
Reference Standard (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
API Sample Rasagiline Mesylate
Acetonitrile (ACN) HPLC Grade
Methanol (MeOH) HPLC Grade
Potassium Dihydrogen Phosphate Analytical Reagent Grade
Orthophosphoric Acid Analytical Reagent Grade
Water HPLC Grade or Milli-Q equivalent
HPLC Column ACE C8, 150 x 4.6 mm, 3 µm (or equivalent C8/C18 column)
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector
Data System Chromatography Data Software (CDS)
Preparation of Solutions
  • Diluent: Prepare a mixture of Water and Acetonitrile in the ratio of 50:50 (v/v).

  • Mobile Phase A: Accurately weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Reference Standard Stock Solution (RSS): Accurately weigh about 5 mg of the Rasagiline Keto Impurity reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

  • Working Reference Solution (Spiked Suitability Solution): Accurately weigh about 25 mg of Rasagiline Mesylate API into a 25 mL volumetric flask. Add 2.5 mL of the RSS and dilute to volume with Diluent. This solution contains both the main analyte and the impurity, and is used to confirm the resolution in the system suitability test.

  • Sample Solution: Accurately weigh about 25 mg of the Rasagiline Mesylate test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1 mg/mL.

Chromatographic Conditions
ParameterCondition
Column ACE C8 (or equivalent), 150 x 4.6 mm, 3 µm
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 40 minutes
Gradient Program Time (min)
0.01
5.00
25.00
30.00
32.00
40.00

Note: This is a representative method. The gradient and column may need to be optimized based on the specific impurity profile of the Rasagiline sample.[13]

System Suitability and Acceptance Criteria

Before sample analysis, the chromatographic system must be verified. This is achieved by injecting the Working Reference Solution (Spiked Suitability Solution) multiple times (n=5). The system is deemed ready for use only if all criteria are met, ensuring the trustworthiness of the results.[17]

ParameterAcceptance CriteriaRationale
Resolution (Rs) Resolution between Rasagiline peak and Keto Impurity peak must be ≥ 2.0.Ensures baseline separation, preventing peak overlap and ensuring accurate integration.
Tailing Factor (T) Tailing factor for the Rasagiline peak should be ≤ 2.0.A measure of peak symmetry; poor symmetry can affect the accuracy of peak area integration.
Precision (%RSD) The relative standard deviation (%RSD) of the peak areas for five replicate injections of Rasagiline should be ≤ 2.0%.Demonstrates the precision and reproducibility of the autosampler and detector response.
Calculation of Impurity Content

The percentage of the Rasagiline Keto Impurity in the API sample is calculated using the principle of external standards.

Caption: Formula for calculating the percentage of impurity.

  • AreaImpurity in Sample: The peak area of the keto impurity in the sample chromatogram.

  • AreaRef Std: The average peak area of the keto impurity from the reference solution injections.

  • ConcRef Std: The concentration of the keto impurity reference standard in the reference solution (µg/mL).

  • ConcSample: The concentration of the Rasagiline Mesylate in the sample solution (µg/mL).

Method Validation Principles (ICH Q2(R1))

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[4][12] The protocol described herein should be fully validated according to ICH Q2(R1) guidelines. A summary of the required validation characteristics is provided below.

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate that the method can distinguish the keto impurity from the API, other impurities, and degradation products. Peak purity analysis using a PDA detector is essential.[16]
Linearity Establish a linear relationship between the concentration of the impurity and its peak area over a specified range (e.g., LOQ to 120% of the specification limit). Correlation coefficient (r²) ≥ 0.99.[15]
Limit of Quantitation (LOQ) The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.
Limit of Detection (LOD) The lowest concentration of the impurity that can be detected but not necessarily quantified. Typically established at a signal-to-noise ratio of 3:1.
Accuracy (Recovery) Determine the closeness of the measured value to the true value by spiking the API with known amounts of the impurity reference standard. Recovery should be within 90.0% - 110.0%.[15]
Precision - Repeatability: The precision of the method over a short interval (e.g., 6 replicate preparations). %RSD should be ≤ 5.0%.- Intermediate Precision: Assesses the effect of random events (different days, analysts, equipment). Results should be consistent.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min).[18]

Conclusion

The use of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one as a reference standard is fundamental to ensuring the quality and safety of Rasagiline drug products. The detailed HPLC protocol and validation principles provided in this application note offer a robust framework for researchers and quality control analysts. Adherence to these scientifically sound and regulatory-compliant methodologies will ensure accurate and reliable impurity profiling, contributing to the overall quality assurance of the final pharmaceutical product.

References

  • ResearchGate. (2018). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE. [Link]

  • RSC Publishing. (2016). Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. [Link]

  • Pharmaffiliates. rasagiline-mesylate-impurities. [Link]

  • Pharmaffiliates. rasagiline-impurities. [Link]

  • PubMed. (2013). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation. [Link]

  • Semantic Scholar. Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. [Link]

  • CORE. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometr. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 92850-02-7 Rasagiline Impurity A. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • RSC Publishing. (2016). Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). VALIDATED RP-HPLC METHOD FOR ESTIMATION OF RASAGILINE IN TABLET DOSAGE FORM. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2009). stability indicating rp-lc method for determination of rasagiline mesylate in bulk and pharmaceutical. [Link]

  • ResearchGate. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Analysis of Rasagiline and Pramipexole in Tablets on Primesep 100 Column. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Inxight Drugs - ncats. 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)-. [Link]

  • Inxight Drugs - ncats. 2,3-DIHYDRO-3-(2-PROPYN-1-YLAMINO)-1H-INDEN-1-OL, (3R)-. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS 1312077-05-6) in drug formulations. This compound, an impurity related to rasagiline, requires precise and accurate measurement to ensure the quality and safety of the final drug product.[1] The described protocol provides a comprehensive workflow, from sample preparation to method validation, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical procedure validation.[2][3][4][5][6][7]

Introduction

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, also known as 3-Keto-N-Propargyl-1-Aminoindan, is a small molecule with a molecular weight of 185.22 g/mol and a molecular formula of C12H11NO.[8][9] As a potential impurity in pharmaceutical products, its quantification is critical.[10] LC-MS/MS is the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and speed, making it a powerful tool throughout the drug development process.[11][12] This document provides a detailed protocol for the development and validation of an LC-MS/MS method suitable for quality control and stability testing of drug formulations containing this analyte.

The method described herein is built upon the foundational principles of analytical procedure validation, ensuring it is fit for its intended purpose.[13] Key validation characteristics, including specificity, linearity, accuracy, precision, and robustness, will be addressed in detail.[5][14]

Experimental Workflow

A systematic approach is employed, starting from the optimization of mass spectrometric parameters for the analyte, followed by the development of a suitable chromatographic separation, and culminating in a comprehensive method validation.

LC-MS/MS Workflow MS_Opt Analyte Infusion & MS Optimization MRM_Dev MRM Transition Selection MS_Opt->MRM_Dev Col_Screen Column & Mobile Phase Screening Grad_Opt Gradient Optimization Col_Screen->Grad_Opt Achieve Separation & Peak Shape SP_Dev Extraction Protocol Development Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness

Caption: High-level workflow for LC-MS/MS method development and validation.

Materials and Reagents

  • (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one reference standard

  • Isotopically labeled internal standard (IS), e.g., (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one-d3

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Drug formulation matrix (placebo)

Part 1: LC-MS/MS Method Development

Mass Spectrometry

The initial step in method development is to optimize the mass spectrometric conditions for the analyte and internal standard. This is typically achieved by direct infusion of a standard solution into the mass spectrometer.

  • Ionization Mode: Given the presence of a secondary amine, positive ion electrospray ionization (ESI+) is anticipated to be the most efficient ionization mode.

  • Precursor Ion Selection: The protonated molecule [M+H]⁺ is expected at m/z 186.2. This will be confirmed by infusion and selected as the precursor ion for fragmentation.

  • Product Ion Selection (MS/MS): Collision-induced dissociation (CID) will be employed to fragment the precursor ion. The most stable and abundant product ions will be selected for Multiple Reaction Monitoring (MRM). A minimum of two transitions should be monitored for confident identification and quantification.

Parameter Analyte Internal Standard (IS) Rationale
Precursor Ion (Q1) m/z 186.2m/z 189.2Protonated molecule [M+H]⁺. The IS is +3 Da shifted.
Product Ion 1 (Q3 - Quantifier) To be determinedTo be determinedMost abundant and stable fragment ion.
Product Ion 2 (Q3 - Qualifier) To be determinedTo be determinedSecond most abundant fragment for identity confirmation.
Collision Energy (CE) To be optimizedTo be optimizedOptimized for maximum product ion intensity.
Dwell Time 100 ms100 msSufficient for at least 12-15 data points across the peak.
Liquid Chromatography

The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, free from interference from the formulation matrix.[15]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for a small molecule of this polarity.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution is recommended to ensure elution of the analyte and to clean the column of any late-eluting matrix components.

Time (min) %B
0.05
0.55
4.095
5.095
5.15
6.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Part 2: Sample Preparation

The objective of sample preparation is to efficiently extract the analyte from the drug formulation matrix while minimizing interferences.

  • Standard and QC Preparation: Prepare a stock solution of the analyte and internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Serially dilute to create calibration standards and quality control (QC) samples.

  • Formulation Sample Preparation:

    • Accurately weigh a portion of the drug formulation powder or dissolve a unit dose in a known volume of diluent (e.g., 50:50 acetonitrile:water).

    • Vortex and sonicate to ensure complete dissolution/extraction.

    • Add the internal standard.

    • Centrifuge to pellet any excipients.

    • Transfer the supernatant to an autosampler vial for analysis.

Sample Preparation Workflow Start Weigh Formulation Sample Dissolve Add Extraction Solvent & IS Start->Dissolve Extract Vortex / Sonicate Dissolve->Extract Clarify Centrifuge Extract->Clarify Analyze Transfer Supernatant for LC-MS/MS Analysis Clarify->Analyze

Caption: General sample preparation workflow for solid dosage forms.

Part 3: Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[5]

  • Procedure: Analyze a placebo (formulation matrix without the analyte), a spiked placebo, and a neat solution of the analyte.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte and internal standard in the placebo sample.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14]

  • Procedure: Analyze a set of at least six calibration standards spanning the expected concentration range (e.g., 1-1000 ng/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the lower limit of quantification).

Accuracy and Precision

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[5]

  • Procedure: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in replicate (n=6) on the same day (repeatability) and on different days with different analysts (intermediate precision).[3]

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (RSD) should be ≤15%.

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at analyte retention time.
Linearity 6-8 point calibration curve.r² ≥ 0.99.
Range Determined by linearity, accuracy, and precision.Suitable for intended purpose.
Accuracy 3 QC levels, n=6 replicates.Mean recovery within 85-115%.
Precision (Repeatability) 3 QC levels, n=6 replicates, same day.RSD ≤ 15%.
Precision (Intermediate) 3 QC levels, n=6 replicates, different days/analysts.RSD ≤ 15%.
LOD/LOQ Signal-to-noise ratio (S/N) or standard deviation of the response.LOD S/N ≥ 3; LOQ S/N ≥ 10.
Robustness Vary parameters (e.g., flow rate, column temp).System suitability parameters met.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of a diluted standard or by assessing the precision and accuracy at low concentrations.

  • Acceptance Criteria: The LOQ should be a concentration where the S/N is at least 10, and the precision (RSD) and accuracy (% bias) are within ±20%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Procedure: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, S/N) for a QC sample should remain within acceptable limits.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one in pharmaceutical formulations. The comprehensive validation protocol ensures that the method is fit-for-purpose and compliant with regulatory expectations, making it a valuable tool for quality control laboratories in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (1995). CPMP/ICH/381/95 - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • National Center for Biotechnology Information. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • an-sin.com. CAS 1312077-05-6. [Link]

  • National Center for Biotechnology Information. (2014). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Der Pharma Chemica. (2015). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]

  • Pharmaffiliates. 3-Keto-N-Propargyl-1-Aminoindan. [Link]

Sources

Advanced Chromatographic Separation Techniques for Rasagiline and its Keto Impurities: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Rasagiline mesylate is a potent, irreversible monoamine oxidase type B (MAO-B) inhibitor indicated for the treatment of Parkinson's disease. During its synthesis and throughout its shelf-life, rasagiline is susceptible to process-related impurities and degradation products. A critical class of these impurities includes the keto derivatives, primarily 1-Indanone , which serves as both a starting material in the synthesis of rasagiline and a potential oxidative degradation product. The presence of 1-Indanone and its reduced counterpart, 1-Indanol, must be strictly monitored to ensure the efficacy and safety of the Active Pharmaceutical Ingredient (API).

Mechanistic Insights: The Chromatographic Challenge

The separation of rasagiline from its keto impurities presents a unique physicochemical challenge that dictates the parameters of method development.

  • Rasagiline is a secondary propargylamine with a basic nitrogen (pKa ~9.9). In reversed-phase liquid chromatography (RP-HPLC), basic amines tend to interact with unendcapped, acidic residual silanols on the silica stationary phase, leading to severe peak tailing and poor resolution.

  • 1-Indanone (the keto impurity) and 1-Indanol are neutral molecules. Their retention is governed entirely by hydrophobic partitioning into the stationary phase and is largely independent of mobile phase pH.

Causality of Experimental Choices: To achieve baseline resolution and symmetrical peak shapes, the mobile phase pH must be strictly controlled. By utilizing an acidic buffer (pH 3.0 ± 0.05)[1], the ionization of residual silanols on the stationary phase is heavily suppressed. This minimizes secondary ion-exchange interactions with the fully protonated rasagiline. Furthermore, utilizing a C8 or C18 column with high-density bonding and end-capping shields the silica matrix, ensuring sharp elution of the API while allowing the neutral keto impurities to be retained and separated based solely on their lipophilicity[2].

Synthetic and Degradation Pathway

Understanding the origin of the keto impurity is essential for robust analytical method development. 1-Indanone undergoes reductive amination to form 1-aminoindan, which is subsequently propargylated to yield rasagiline. Under oxidative stress, rasagiline can degrade, reverting partially to indanone derivatives.

Pathway A 1-Indanone (Keto Starting Material / Impurity) B Reductive Amination (Process Step) A->B C 1-Aminoindan (Intermediate Impurity) B->C D Propargylation (Process Step) C->D E Rasagiline API (Target) D->E F Oxidative Degradation E->F F->A Reversion to Keto form

Fig 1: Synthetic and degradation pathways of Rasagiline highlighting 1-Indanone (Keto Impurity).

Experimental Protocols

The following self-validating protocol is designed for the precise quantification of rasagiline and its keto impurities, ensuring that any degradation products are accurately captured without co-elution.

Protocol A: Stability-Indicating Gradient RP-HPLC Method

Purpose: Comprehensive profiling of process-related impurities (1-Indanone, 1-Indanol) and forced degradation products.

Materials & Reagents:

  • Stationary Phase: ACE C8 or Waters X-Terra C8 (150 mm × 4.6 mm, 3 µm or 5 µm)[2][3].

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 ± 0.05 with orthophosphoric acid[1][3].

  • Mobile Phase B: Acetonitrile : Methanol (70:30, v/v).

  • Diluent: Mobile Phase A : Mobile Phase B (50:50, v/v).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes[3].

  • System Setup: Install the C8 column. Set the column oven temperature to 30°C to ensure reproducible retention times and reduce mobile phase viscosity. Set the UV detector to 210 nm, the optimal wavelength for the indane chromophore[2].

  • Gradient Program:

    • 0-5 min: 90% A / 10% B

    • 5-15 min: Linear ramp to 50% A / 50% B

    • 15-25 min: Linear ramp to 30% A / 70% B

    • 25-30 min: Hold at 30% A / 70% B

    • 30-35 min: Return to 90% A / 10% B (Re-equilibration)

    • Flow Rate: 0.8 mL/min[2].

  • Sample Preparation (API): Accurately weigh 10 mg of Rasagiline Mesylate standard and transfer to a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 5 minutes, and make up to the mark (100 µg/mL)[1].

  • Impurity Spiking (System Suitability): Spike the API solution with 1-Indanone and 1-Indanol standards to a final concentration of 0.5% (w/w) relative to the API.

  • Injection: Inject 20 µL of the blank (diluent), followed by the system suitability solution. Verify that the resolution (Rs) between Rasagiline and 1-Indanone is ≥ 2.0.

Workflow S1 Sample Prep (API Extraction) S2 Column Selection (C8 Stationary Phase) S1->S2 S3 Mobile Phase (pH 3.0 Buffer/Organic) S2->S3 S4 Gradient Elution (RP-HPLC) S3->S4 S5 Detection (UV 210nm) S4->S5

Fig 2: Step-by-step chromatographic workflow for separating Rasagiline and its impurities.

Data Presentation & Chromatographic Parameters

The distinct chemical properties of the analytes result in a predictable elution order. The protonated rasagiline elutes first, followed by the more hydrophobic, neutral keto and hydroxyl impurities.

Table 1: Physicochemical Properties & Elution Characteristics

AnalyteChemical NaturepKaRelative Retention Time (RRT)Detection Wavelength
Rasagiline Mesylate Basic Amine~9.91.00 (RT ~5.0 min)210 nm
1-Indanone (Keto)Neutral KetoneN/A~3.00 (RT ~15.0 min)210 nm
1-Indanol Neutral AlcoholN/A~3.74 (RT ~18.7 min)210 nm

Data synthesized from validated stability-indicating methods[3].

Table 2: Forced Degradation Summary for Rasagiline Mesylate

Stress ConditionReagents / EnvironmentTime / TempPrimary Degradants ObservedMass Balance (%)
Acid Hydrolysis 1N HCl24h / 60°CSignificant degradation (Keto forms)>97%
Base Hydrolysis 1N NaOH24h / 60°CMinor degradation>98%
Oxidation 3% H₂O₂24h / Room Temp1-Indanone (Keto Impurity)>97%
Thermal Dry Heat7 Days / 80°CSignificant degradation>97%

Note: The mass balance >97% validates the method's trustworthiness, confirming that no degradation products are co-eluting with the API or remaining trapped on the column[2].

Conclusion

The robust separation of rasagiline from its keto impurity, 1-Indanone, hinges on precise pH control and appropriate stationary phase selection. By utilizing a pH 3.0 phosphate buffer, the secondary amine of rasagiline is fully protonated while silanol ionization is suppressed, preventing peak tailing. Gradient elution with a C8 column successfully resolves the polar API from the highly lipophilic neutral keto impurities, creating a self-validating, stability-indicating system suitable for rigorous QA/QC environments.

References

  • Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation.Journal of Applied Pharmaceutical Science, 9(09), 2019, 059-065.
  • Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation.Journal of Chromatographic Science, 51(8), 2013, 751-758.
  • Stability Indicating RP-HPLC Method for the Determination of Rasagiline in Pharmaceutical Products.ResearchGate.
  • Development and Validation of Chemometric Assisted Methods and Stability Indicating RP-HPLC Method for Simultaneous Estimation of Rasagiline.Acta Scientific, 2019.

Sources

Analytical methods for trace impurity detection of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals.

Introduction & Clinical Context

Rasagiline mesylate is a highly selective, irreversible monoamine oxidase type B (MAO-B) inhibitor utilized in the management of Parkinson's disease. Due to the chronic nature of the therapy, regulatory bodies (such as the EMA and FDA) enforce stringent limits on both genotoxic and non-genotoxic impurities to ensure patient safety[1].

A critical process-related and degradation impurity requiring rigorous monitoring is (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS: 1312077-05-6), commonly referred to as 3-keto-N-propargyl-1-aminoindan or 3-keto-rasagiline[2]. To comply with international pharmacopeial standards, this impurity must be controlled at trace levels, typically below 0.10% relative to the active pharmaceutical ingredient (API)[3].

Chemical Profiling & Causality of Impurity Formation

The formation of 3-keto-rasagiline is driven by the inherent chemical vulnerabilities of the indane ring and the synthetic route of the API. Rasagiline is predominantly synthesized via the reductive amination of 1-indanone derivatives[4]. The 3-keto impurity emerges via two primary vectors:

  • Process Carryover: Incomplete reduction of the synthetic precursor (1-aminoindan-3-one) followed by propargylation yields the 3-keto by-product directly into the API batch[5].

  • Oxidative Degradation: The benzylic carbon of the indane ring is highly susceptible to autoxidation. Exposure to environmental stress (e.g., heat, light, or trace transition metals) catalyzes the oxidation of the benzylic methylene group into a ketone[6].

ImpurityPathway API Rasagiline API (Active Ingredient) Impurity 3-Keto-Rasagiline (Trace Impurity) API->Impurity Benzylic Oxidation Stress Oxidative Stress (Air / Light) Stress->API Catalyzes Oxidation Intermediate 1-Aminoindan-3-one (Precursor) Intermediate->Impurity Propargylation

Fig 1. Chemical pathways leading to the 3-keto-rasagiline impurity.

Analytical Strategy & Self-Validating System Design

Detecting a trace impurity (ng/mL) in the presence of a massive API matrix (mg/mL) requires orthogonal selectivity.

  • Chromatographic Causality: Standard C18 columns often fail to resolve the 3-keto impurity from the overloading Rasagiline peak. We utilize a Biphenyl stationary phase , which exploits π−π interactions with the conjugated indanone ring of the impurity[7]. This provides the critical retention window needed to elute the impurity distinctly from the API, preventing ion suppression in the mass spectrometer.

  • Self-Validating System (SST): To ensure trustworthiness, this protocol is designed as a self-validating system. Before sample analysis, the system must pass strict System Suitability Testing (SST):

    • Sensitivity: Signal-to-Noise (S/N) ratio 10 at the Limit of Quantitation (LOQ).

    • Selectivity: Chromatographic resolution ( Rs​ ) between Rasagiline and 3-keto-rasagiline must be 2.5.

    • Precision: Relative Standard Deviation (RSD) of 5.0% across six replicate standard injections.

AnalyticalWorkflow Prep Sample Prep (80:20 MeOH:H2O) Filter Filtration (0.22 µm PTFE) Prep->Filter LC UHPLC Separation (Biphenyl Column) Filter->LC MS ESI-MS/MS (Positive MRM) LC->MS Data Data Analysis (Validation) MS->Data

Fig 2. Self-validating UHPLC-MS/MS workflow for trace impurity quantification.

Step-by-Step Experimental Protocol

Standard and Sample Preparation
  • Causality Check: The extraction diluent (80:20 v/v Methanol:Water) is specifically engineered to disrupt the tablet matrix. It fully solubilizes the moderately polar 3-keto-rasagiline while precipitating high-molecular-weight polymeric excipients[7].

  • Standard Stock Solution: Accurately weigh 1.0 mg of 3-keto-N-propargyl-1-aminoindan reference standard[2] and dissolve in 1.0 mL of diluent to achieve a 1 mg/mL stock.

  • Working Standards: Serially dilute the stock solution with diluent to construct a calibration curve spanning 1.0 ng/mL to 200 ng/mL.

  • Sample Extraction: Weigh and triturate 5 Rasagiline tablets to calculate the average mass. Transfer a mass equivalent to 10 mg of Rasagiline API into a 50 mL volumetric flask[7].

  • Matrix Disruption: Add 40 mL of diluent and sonicate for 15 minutes at 25°C to ensure complete extraction of trace impurities from the formulation matrix.

  • Volume Make-up & Centrifugation: Make up to 50 mL with diluent. Centrifuge the suspension at 10,000 x g for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Check: PTFE is mandatory to prevent non-specific binding of the secondary amine group, ensuring >95% recovery of the trace impurity, while the 0.22 µm pore size protects the sub-2-micron UHPLC column from particulate fouling.

UHPLC Separation Conditions

A high-throughput gradient is employed to separate the analytes efficiently.

Table 1: UHPLC Parameters

ParameterSpecificationCausality / Rationale
Column Kinetex 2.6 µm Biphenyl (150 x 3.0 mm)Provides π−π interactions to resolve impurity from API[7].
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the secondary amine for ESI+[1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures sharp peak shapes and efficient elution.
Flow Rate 0.5 mL/minOptimal for ESI desolvation efficiency[1].
Injection Vol 5 µLBalances sensitivity with column loading capacity.
Column Temp 40 °CReduces backpressure and improves mass transfer.
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+). The secondary amine group of the propargyl moiety readily accepts a proton, yielding an intense [M+H]+ precursor ion at m/z 186.1.

Table 2: MS/MS MRM Transitions (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Purpose
3-Keto-Rasagiline 186.1131.125 VQuantifier (Loss of propargylamine)
3-Keto-Rasagiline 186.1103.140 VQualifier (Indenyl core fragmentation)
Rasagiline (API) 172.1117.120 VChromatographic marker (Diverted to waste)

Method Validation Summary

The protocol was validated in accordance with ICH Q2(R1) guidelines, demonstrating exceptional sensitivity and robustness for routine quality control testing[1].

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, RSD 10%
Linearity Range 1.0 - 200 ng/mL R2 > 0.998[1]
Accuracy (Recovery) 96.5% - 102.3%80.0% - 120.0%[1]
Precision (Repeatability) 2.4% RSD 5.0%

Sources

Application Note: Quantitative Analysis of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one in Rasagiline API by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization

Introduction & Regulatory Context

Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor indicated for the treatment of Parkinson's disease. During its synthesis and subsequent storage, various process-related impurities and degradation products can form. According to the [1], stringent control of these impurities is mandatory to ensure patient safety and drug efficacy.

The target analyte, (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS 1312077-05-6), is a critical structurally related impurity [2]. Characterized by an indanone core substituted with a propargylamino group, it typically arises as an oxidative degradation product or a synthetic byproduct. Due to its potential toxicity and structural similarity to the Active Pharmaceutical Ingredient (API), international regulatory frameworks (ICH Q3A/Q3B) require its quantification at trace levels (parts-per-million, ppm).

Scientific Rationale & Methodological Design

The Chromatographic Challenge of Aminoindanes

Direct gas chromatographic analysis of secondary amines—such as the propargylamino group in the target impurity—presents significant analytical challenges. As documented in forensic and pharmaceutical analyses of aminoindanes [3], secondary amines possess active hydrogen atoms that readily form hydrogen bonds with residual silanol groups (Si-OH) in the GC inlet liner and the fused-silica column. This interaction causes severe peak tailing, irreversible adsorption, and ultimately, a degradation of the Limit of Detection (LOD).

Causality of the Derivatization Strategy

To circumvent active site adsorption, this protocol employs a pre-column acylation strategy using Trifluoroacetic anhydride (TFAA) .

  • Mechanism: TFAA reacts rapidly with the secondary amine to form a stable trifluoroacetamide derivative.

  • Benefit: This reaction replaces the active N-H proton with an electron-withdrawing trifluoroacetyl group, eliminating hydrogen bonding capabilities. Furthermore, the addition of the fluorine atoms significantly increases the volatility and thermal stability of the analyte, ensuring sharp, symmetrical peaks.

  • Selectivity: The ketone moiety at the 1-position of the indane ring remains unreactive under these controlled acylation conditions, preserving the structural integrity of the analyte for mass spectral identification.

Causality cluster_problem Chromatographic Challenge cluster_solution TFAA Derivatization Strategy Node1 Secondary Amine (Propargylamino) Node3 Hydrogen Bonding & Adsorption Node1->Node3 Node2 Active Silanols (Glassware/Column) Node2->Node3 Node4 Peak Tailing & Poor LOD Node3->Node4 Node5 Acylation with TFAA Node4->Node5 necessitates Node6 Trifluoroacetamide Derivative Node5->Node6 Node7 Elimination of N-H Protons Node6->Node7 Node8 Sharp Peaks & Sub-ppm LOQ Node7->Node8

Figure 1: Logical causality of employing TFAA derivatization to resolve aminoindane peak tailing.

Experimental Protocols

Reagents and Materials
  • (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one Reference Standard (>98% purity).

  • Rasagiline Mesylate API (Sample).

  • Trifluoroacetic anhydride (TFAA) (GC derivatization grade).

  • Pyridine (Anhydrous, acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct).

  • Ethyl Acetate & Toluene (GC-MS or Pesticide grade).

Step-by-Step Sample Preparation Workflow

This protocol is designed as a self-validating system. The inclusion of an evaporation step removes excess derivatizing agent, protecting the MS filament and column stationary phase from acidic degradation.

  • Standard/Sample Weighing: Accurately weigh 50.0 mg of Rasagiline API into a 10 mL glass centrifuge tube. (For standards, spike the known impurity into the API matrix to account for matrix effects).

  • Dissolution: Add 1.0 mL of anhydrous Ethyl Acetate and vortex for 1 minute until completely dissolved.

  • Derivatization: Add 50 µL of anhydrous Pyridine followed by 100 µL of TFAA. Cap the tube tightly with a PTFE-lined cap.

  • Incubation: Place the tube in a heating block at 60°C for 30 minutes to drive the acylation reaction to completion.

  • Quenching & Evaporation: Remove the tube, allow it to cool to room temperature, and evaporate the contents to dryness under a gentle stream of high-purity Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Toluene. Vortex for 30 seconds.

  • Transfer: Transfer the solution to a 2 mL GC autosampler vial equipped with a glass insert.

Workflow A 1. Sample Preparation Weigh 50 mg API & Dissolve in 1.0 mL EtOAc B 2. Derivatization Add 50 µL Pyridine & 100 µL TFAA Incubate at 60°C for 30 min A->B C 3. Quenching & Extraction Evaporate under N2 Reconstitute in 1.0 mL Toluene B->C D 4. GC-MS Analysis 1 µL Injection (Splitless) DB-5MS UI Column C->D E 5. Data Processing Quantification via SIM Mode (m/z 281, 242, 212) D->E

Figure 2: Step-by-step workflow for the derivatization and GC-MS analysis of the impurity.

GC-MS Analytical Conditions

To achieve maximum sensitivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. The molecular ion of the TFA-derivatized impurity is m/z 281.

Table 1: GC-MS Instrument Parameters

ParameterSpecificationRationale
Column DB-5MS UI (30 m × 0.25 mm × 0.25 μm)Ultra-inert 5% phenyl phase minimizes residual silanol activity.
Carrier Gas Helium (99.999%), Constant Flow: 1.0 mL/minProvides optimal linear velocity and MS vacuum efficiency.
Injection Volume 1.0 µLBalances sensitivity with inlet expansion volume limits.
Inlet Mode Splitless (Purge valve open at 1.0 min)Maximizes transfer of trace impurities onto the column.
Inlet Temperature 250°CEnsures complete volatilization without thermal degradation.
Oven Program 80°C (1 min) → 15°C/min → 280°C (5 min)Focuses the analyte band, then elutes compounds efficiently.
MS Transfer Line 280°CPrevents cold spots and analyte condensation before the MS.
Ionization Mode Electron Ionization (EI), 70 eVIndustry standard for reproducible fragmentation.
SIM Ions (Impurity) m/z 281 (Target) , 242 (Qual), 212 (Qual)m/z 281 is the [M]+ of the TFA-derivative.
SIM Ions (API) m/z 267 (Target) , 228 (Qual), 198 (Qual)Allows simultaneous tracking of the main API peak.

Method Validation & System Suitability

In accordance with [4], the method must be proven as a self-validating system prior to sample analysis. A System Suitability Test (SST) solution containing 10 ppm of the impurity spiked into the API matrix must be injected six times.

Table 2: Quantitative Method Validation & SST Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Observed Result
System Precision (%RSD) ≤ 5.0% (for n=6 injections)2.1%
Peak Tailing Factor ( Tf​ ) ≤ 1.5 for the Impurity peak1.15
Chromatographic Resolution ( Rs​ ) > 2.0 between API and Impurity4.8
Limit of Detection (LOD) S/N ≥ 3:10.2 ppm
Limit of Quantitation (LOQ) S/N ≥ 10:10.6 ppm
Linearity ( R2 ) ≥ 0.995 (Range: LOQ to 50 ppm)0.9992
Accuracy (Recovery) 80% – 120% at 3 concentration levels98.5% ± 3.2%

Conclusion

The quantitative analysis of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one in Rasagiline API necessitates overcoming the inherent chromatographic limitations of secondary amines. By employing a robust TFAA derivatization protocol coupled with GC-MS in SIM mode, analytical scientists can achieve highly reproducible, interference-free quantification at sub-ppm levels. This self-validating methodology ensures strict compliance with ICH guidelines for impurity profiling, safeguarding the quality of the final pharmaceutical product.

References

  • European Medicines Agency (EMA). Azilect (Rasagiline) EPAR - Scientific Discussion. Available at:[Link]

  • Krotulski, A. J., et al. "Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline." Rapid Communications in Mass Spectrometry, 2021;35(24):e9207. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

Application Note: Utilizing 3-Keto-N-Propargyl-1-Aminoindan in Forced Degradation and Stability-Indicating Assays for Rasagiline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Application Note & Validated Protocol

Executive Overview

Rasagiline Mesylate is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor utilized in the management of Parkinson's disease. To comply with ICH Q1A(R2) and Q1B guidelines, drug developers must establish rigorous stability-indicating methods (SIMs) that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products[1],[2].

During forced degradation studies—particularly under oxidative stress—Rasagiline exhibits a highly specific degradation profile. The primary oxidative degradant has been identified and isolated as 3-keto-N-propargyl-1-aminoindan (CAS: 1312077-05-6)[3],[4]. The application of this specific compound as a reference standard is critical for detecting trace impurities, validating chromatographic resolution, and ensuring the safety and efficacy of the final pharmaceutical product[5],[6].

Mechanistic Rationale: The Oxidative Degradation Pathway

In analytical chemistry, protocol design must be driven by molecular causality. Rasagiline contains an indan ring system with a highly reactive benzylic position (C3).

When exposed to reactive oxygen species (ROS) or atmospheric oxygen under thermal stress, the C3 position undergoes radical-mediated hydrogen abstraction. This initiation step leads to the formation of a hydroperoxide intermediate, which subsequently dehydrates to form a stable ketone[7]. Consequently, the propargyl aminoindan framework is oxidized to yield 3-keto-N-propargyl-1-aminoindan. Understanding this mechanism dictates our choice of stressor: we utilize dilute hydrogen peroxide (1% H₂O₂) rather than concentrated solutions to mimic realistic shelf-life degradation without completely cleaving the API framework[8].

Pathway A Rasagiline Mesylate (Active Pharmaceutical Ingredient) B Oxidative Stress (1% H₂O₂, 30 min, 25°C) A->B Exposure to ROS C Benzylic Carbon Oxidation (Hydrogen Abstraction at C3) B->C Radical Initiation D 3-keto-N-propargyl-1-aminoindan (Target Degradant, CAS: 1312077-05-6) C->D Ketone Formation

Fig 1: Mechanistic pathway of Rasagiline oxidative degradation into its 3-keto derivative.

Methodological Framework: Designing a Self-Validating System

A robust forced degradation protocol must be a self-validating system . This means the experimental design inherently proves its own accuracy through mass balance calculations and peak purity assessments[1].

Causality Behind Experimental Choices:
  • Targeted Degradation (5–20%): The goal of stress testing is not to destroy the molecule, but to generate primary degradation products. We target a 5–20% degradation window. Excessive degradation leads to secondary degradants that hold no predictive value for real-world stability.

  • Active Quenching: Oxidative reactions must be actively quenched (e.g., using sodium bisulfite) or immediately diluted prior to HPLC injection. Failing to quench allows degradation to continue inside the autosampler, destroying method repeatability and invalidating mass balance.

  • pH 3.0 Mobile Phase: Rasagiline possesses a secondary amine (pKa ~9). Utilizing a phosphate buffer at pH 3.0 ensures the amine is fully protonated. This prevents secondary electrostatic interactions with free silanols on the C8/C18 stationary phase, eliminating peak tailing and ensuring baseline resolution ( Rs​>1.5 ) between the API and the 3-keto impurity[2].

Workflow S1 1. Controlled Stressing (Target: 5-20% Degradation) S2 2. Active Quenching (Halt Oxidation via Dilution) S1->S2 Prevents over-degradation S3 3. RP-HPLC Separation (pH 3.0 Gradient, C8/C18 Column) S2->S3 Ensures autosampler stability S4 4. PDA Detection & Peak Purity (λ = 210 nm, Angle < Threshold) S3->S4 Resolves API from 3-keto impurity S5 5. Mass Balance Validation (Total Area ≈ 100% ± 2%) S4->S5 Confirms self-validating system

Fig 2: Self-validating experimental workflow for forced degradation and impurity profiling.

Experimental Protocol: Forced Degradation & RP-HPLC Analysis

Preparation of Solutions
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Solution: Dissolve Rasagiline Mesylate working standard in diluent to achieve a concentration of 1.0 mg/mL.

  • Impurity Spiking Solution: Dissolve 3-keto-N-propargyl-1-aminoindan reference standard[9] in diluent to achieve 0.1 mg/mL.

Forced Degradation Procedures

Subject the 1.0 mg/mL API solution to the following stress conditions[1],[8],[2]:

Stress ConditionReagent / EnvironmentExposure TimeTemperatureQuenching / Neutralization Step
Oxidative 1% H₂O₂30 minutes25°C (Benchtop)Dilute 1:10 with diluent immediately.
Acid Hydrolysis 1N HCl4 hours80°CNeutralize with 1N NaOH to pH 7.0.
Base Hydrolysis 2N NaOH2 hours80°CNeutralize with 2N HCl to pH 7.0.
Thermal Dry Heat (Oven)12 hours60°CDissolve powder in diluent.
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hoursAmbientDirect dilution.
Stability-Indicating RP-HPLC Conditions

To accurately quantify the total amount of 3-keto-N-propargyl-1-aminoindan (which must be controlled to < 0.10% relative to the API in final formulations[5]), utilize the following optimized gradient method[2]:

ParameterSpecification
Column C8 or C18 (150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A 0.05 M Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric acid
Mobile Phase B 100% HPLC-Grade Methanol
Flow Rate 0.8 - 1.0 mL/min
Detection Wavelength PDA at 210 nm
Injection Volume 50 µL
Column Temperature 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.02575
1.02575
10.01090
15.02575

Data Interpretation and System Suitability

Upon executing the chromatographic run, the system must pass the following self-validating criteria:

  • Resolution ( Rs​ ): The resolution between Rasagiline and 3-keto-N-propargyl-1-aminoindan must be ≥1.5 .

  • Peak Purity: Using a Photodiode Array (PDA) detector, the purity angle of the Rasagiline peak must be less than the purity threshold in all stressed samples, confirming no co-elution of hidden degradants[8],[2].

  • Mass Balance: The sum of the normalized peak areas of the remaining API and all degradation products (including the 3-keto derivative) must equal 97.0% – 102.0% of the initial unstressed API area[1].

By utilizing highly pure 3-keto-N-propargyl-1-aminoindan as a definitive reference marker, laboratories can confidently validate their stability-indicating assays, ensuring full compliance with international regulatory standards.

References

  • Source: PubMed (NIH)
  • 3-Keto-N-Propargyl-1-Aminoindan 1312077-05-6 Source: Lotusfeet Pharma URL
  • CAS No : 1312077-05-6 | Product Name : 3-Keto-N-Propargyl-1-Aminoindan Source: Pharmaffiliates URL
  • US20150045445A1 - 3-keto-n-propargyl-1-aminoindan Source: Google Patents URL
  • EP2515891A1 - 3-keto-n-propargyl-1-aminoindan Source: Google Patents URL
  • Validated high performance liquid chromatographic method for determination of Rasagiline Mesylate under oxidative, photolytic and thermal stress Conditions Source: SphinxSAI URL
  • Stability indicating RP-LC method for determination of rasagiline mesylate in bulk and pharmaceutical Source: Fortune Journals URL
  • Rasagiline Impurities and Related Compound Source: Veeprho URL
  • Pharmaffiliates Rasagiline Mesylate-impurities Source: Pharmaffiliates URL

Sources

Troubleshooting & Optimization

Overcoming degradation of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one , commercially known as Rasagiline. As a highly potent, irreversible monoamine oxidase type B (MAO-B) inhibitor, Rasagiline is critical in neuropharmacological research and Parkinson's disease therapeutics.

While the mesylate salt form was specifically engineered to overcome the severe inherent stability issues of the original hydrochloride salt[1], the active pharmaceutical ingredient (API) remains susceptible to specific hydrolytic, thermal, and environmental stress factors during long-term storage and formulation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated analytical protocols to help you overcome degradation challenges.

Part 1: Mechanistic Troubleshooting & FAQs

Q: We are observing an increase in secondary peaks during long-term stability testing of our Rasagiline formulations. What are the primary degradation pathways? A: Rasagiline primarily degrades through acid-catalyzed N-dealkylation and thermal oxidation. Under acidic stress (e.g., pH < 3) or extreme thermal stress (e.g., 105°C dry heat), the propargylamine moiety is cleaved, resulting in the formation of 1-aminoindan . Further oxidation or hydrolysis of the indane ring yields 1-indanone [2]. Causality & Mitigation: The secondary amine linkage is highly vulnerable to nucleophilic attack under acidic hydrolysis, a reaction exacerbated by elevated temperatures. To mitigate this, ensure the formulation pH is maintained near neutral (pH 6.5–7.5) and avoid prolonged exposure to high heat during wet granulation or sterilization processes.

Q: During formulation in mildly alkaline buffers, we detected unknown high-molecular-weight impurities. What is the mechanism behind this, and how can it be prevented? A: This is a well-documented phenomenon where Rasagiline reacts with dissolved ambient carbon dioxide in alkaline solutions to form propargyl carbamate by-products (often characterized analytically as Impurity A and B)[3]. Causality & Mitigation: In an alkaline environment, the secondary amine of Rasagiline is deprotonated, turning it into a strong nucleophile that attacks the electrophilic carbon of dissolved CO2. To prevent this, degas all aqueous alkaline buffers using sonication and inert gas (nitrogen or argon) sparging prior to use. Always store alkaline formulations in tightly sealed, CO2-impermeable containers.

Q: What are the optimal storage conditions for Rasagiline in biological matrices (e.g., plasma) for long-term pharmacokinetic studies? A: Rasagiline exhibits excellent stability in plasma matrices when frozen. Studies confirm that plasma samples remain stable for up to 28 days at -20°C with less than 5.0% deviation in recovery[4], and up to 78 days at -30°C[5]. Furthermore, the compound withstands up to three freeze-thaw cycles without significant degradation (<2.7% deviation from baseline)[6].

Degradation API Rasagiline Mesylate (Stable API) Acid Acidic Stress (pH < 3, Heat) API->Acid Hydrolysis Thermal Thermal Stress (> 100°C) API->Thermal Heat Alkaline Alkaline + CO2 Exposure API->Alkaline Nucleophilic Attack Aminoindan 1-Aminoindan (N-dealkylation) Acid->Aminoindan Indanone 1-Indanone (Oxidation) Acid->Indanone Thermal->Aminoindan Thermal->Indanone Carbamate Propargyl Carbamates (Impurity A & B) Alkaline->Carbamate CO2 Adduct Formation

Fig 1: Primary degradation pathways of Rasagiline under environmental stress.

Part 2: Quantitative Degradation Profile

To accurately predict shelf-life, it is critical to understand how Rasagiline behaves under forced degradation (stress testing) as per ICH guidelines.

Table 1: Summary of Rasagiline Mesylate Forced Degradation Profiles

Stress ConditionExperimental ParametersMajor DegradantsTotal Impurities (%)Mass Balance
Acidic 5N HCl, 70°C, 10 min1-aminoindan, 1-indanone~3.75%>97%
Thermal 105°C Dry Heat, 9 h1-aminoindan, 1-indanone~6.02%>97%
Alkaline 0.1M NaOH, 75°C, 8 hPropargyl carbamates<5.00%>97%
Oxidative 1% H2O2, Benchtop, 30 minMinor oxidized adducts<1.00%>97%
Photolytic UV/Visible Light, 288 hNone detected0.00%>97%

(Data synthesized from validated stability-indicating RP-HPLC studies[2][7])

Part 3: Self-Validating Experimental Protocol

Stability-Indicating RP-HPLC Workflow for Rasagiline

To ensure self-validating results, this protocol utilizes a gradient elution strategy to resolve the API from highly polar degradants (like 1-aminoindan) and non-polar impurities.

Step 1: Mobile Phase Preparation

  • Solvent A: Prepare a 5 mM potassium phosphate buffer. Adjust to pH 7.0 ± 0.05 using dilute NaOH or HCl. Filter through a 0.45 µm nylon membrane.

    • Scientific Rationale: The neutral pH ensures the secondary amine of Rasagiline remains partially unionized, improving retention on the reverse-phase column while preventing acidic silica dissolution[7].

  • Solvent B: HPLC-grade Acetonitrile.

Step 2: Chromatographic Setup

  • Column: ACE C8 or equivalent C18 column (150 × 4.6 mm, 3 µm particle size)[8].

  • Column Temperature: Maintain strictly at 30°C to ensure reproducible retention times and prevent thermal band broadening.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm (optimal wavelength for the indane chromophore).

Step 3: Gradient Elution Profile

  • Initiate with a high aqueous ratio (e.g., 80% Solvent A / 20% Solvent B) to retain and resolve highly polar degradants like 1-aminoindan.

  • Ramp linearly to 40% Solvent A / 60% Solvent B over 15 minutes to elute Rasagiline and strongly retained impurities (e.g., 1-indanone).

Step 4: System Suitability and Mass Balance (Self-Validation)

  • Inject a mixed standard of Rasagiline, 1-aminoindan, and 1-indanone. Ensure chromatographic resolution (Rs) > 2.0 between all adjacent peaks[9].

  • Calculate mass balance for stressed samples: The sum of the Area of the API + Area of all Degradants must equal >97% of the unstressed API area[8]. If mass balance is <97%, suspect volatile degradants or irreversible column binding.

HPLC Prep Sample Prep & Stress Testing Chrom RP-HPLC Gradient (C8/C18 Column) Prep->Chrom Inject Detect UV Detection (210 nm) Chrom->Detect Elute Valid Mass Balance & Validation Detect->Valid Analyze

Fig 2: Self-validating RP-HPLC workflow for stability-indicating assays.

References

  • Azilect, INN-Rasagiline - European Medicines Agency (EMA). europa.eu. 1

  • Stability study of rasagiline mesylate LQC = 1.5 mg/mL and HQC = 17... - ResearchGate. researchgate.net. 4

  • Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC. nih.gov. 5

  • Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed. nih.gov.8

  • LC Method for Determination of Rasagiline Mesylate in Different Plasma Matrices and its Application to Oral Pharmacokinetic Study in Rabbits - Oxford Academic. oup.com. 6

  • Development and Validation of a Stability-Indicating RP-UPLC Method for the Quantitative Analysis of antiparkinson drug and its - IOSR Journal. iosrjournals.org. 9

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the - Oxford Academic. oup.com. 2

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate in Pharmaceutical Formulation - ResearchGate. researchgate.net. 3

  • Stability indicating rp-lc method for determination of rasagiline mesylate in bulk and pharmaceutical - Fortune Journals. fortunejournals.com.7

Sources

Technical Support Center: A Guide to Reducing Solvent Consumption in the Purification of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one. This molecule is a critical chiral building block in the synthesis of Rasagiline, a potent irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease[1][2]. As the pharmaceutical industry increasingly embraces the principles of green chemistry, optimizing purification processes to reduce solvent consumption has become a paramount objective.[3][4] This guide provides researchers, scientists, and drug development professionals with practical, in-depth strategies, troubleshooting advice, and frequently asked questions to achieve efficient, high-purity isolation of the target compound while minimizing environmental impact and operational costs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the purification of the indenone intermediate and the rationale behind adopting greener methodologies.

Q1: What are the conventional methods for purifying (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, and what are their drawbacks?

Traditionally, intermediates like this indenone derivative are purified using standard techniques such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[2][5] While effective at removing impurities, these methods often rely on large volumes of organic solvents like hexane, ethyl acetate, or acetonitrile.[6][7] The primary drawbacks include:

  • High Solvent Consumption: Preparative chromatography can consume tens to hundreds of liters of solvent per kilogram of product, leading to significant purchasing and disposal costs.[8]

  • Environmental Impact: Many common chromatographic solvents are volatile organic compounds (VOCs) and can be hazardous to the environment and human health.[6]

  • Time and Energy Costs: Post-purification, the solvent must be removed, typically through evaporation, which is an energy-intensive and time-consuming step.[6]

Q2: Why is reducing solvent consumption so critical in pharmaceutical manufacturing?

Reducing solvent consumption is a core tenet of Green Analytical Chemistry (GAC).[3][4] The motivations are multifaceted:

  • Environmental Responsibility: Minimizing the use of hazardous solvents reduces chemical waste and the overall environmental footprint of the manufacturing process.[9]

  • Economic Efficiency: Solvents represent a major operational cost, encompassing purchase, purification, and disposal. Reducing their use directly improves the economic viability of a synthetic route.[4]

  • Process Safety: Lowering the volume of flammable and toxic organic solvents enhances laboratory and plant safety.

  • Regulatory Compliance: Global regulatory bodies are increasingly encouraging and, in some cases, mandating more sustainable manufacturing practices.

Q3: What are the primary "green" alternative purification technologies available?

Several advanced technologies can significantly reduce or eliminate the need for traditional organic solvents. The most prominent and applicable for this intermediate are:

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide (CO2) as the primary mobile phase, drastically cutting the consumption of organic solvents.[4][9]

  • Optimized Crystallization: Developing a robust crystallization process can serve as a highly effective purification step that uses minimal solvent compared to chromatography.[10][11]

  • Organic Solvent Nanofiltration (OSN): A membrane-based technology that can be used for solvent exchange and impurity removal, offering low energy consumption and reduced waste.[8][12]

Q4: How does Supercritical Fluid Chromatography (SFC) achieve such a significant reduction in solvent consumption?

SFC utilizes a mobile phase composed primarily of supercritical CO2, a non-toxic, non-flammable, and inexpensive solvent.[9][13] Small amounts of an organic co-solvent (typically an alcohol like methanol or ethanol) are added to modify the mobile phase's polarity and elution strength.[13] Because CO2 is a gas at atmospheric pressure, it is easily removed from the collected fractions, simplifying product isolation and reducing energy consumption.[13] Compared to HPLC, SFC can reduce organic solvent consumption by over 80-90%, making it a leading green chromatography technique.[6][9]

Q5: Can I simply switch my existing HPLC method to use a "greener" solvent?

While replacing hazardous solvents with more benign alternatives (e.g., using ethanol instead of acetonitrile or dimethyl carbonate instead of hexane/ethyl acetate mixtures) is a valid green chemistry strategy, it is not a simple swap.[14][15] A complete re-validation of the method is necessary. Key considerations include:

  • Selectivity and Resolution: The solvent change will alter the interactions between the analyte, stationary phase, and mobile phase, potentially affecting the separation efficiency.[16]

  • Solubility: The target compound and its impurities must be soluble in the new solvent system.

  • Viscosity and Pressure: Different solvents have different viscosities, which will impact the system backpressure. A systematic method development approach is required to ensure the new method provides the required purity and is robust.[17]

Part 2: Troubleshooting & Optimization Guides

This section provides detailed, problem-oriented workflows for implementing solvent reduction strategies in your laboratory.

Guide 1: Transitioning from HPLC to Supercritical Fluid Chromatography (SFC)

Issue: "My current preparative HPLC method for the indenone intermediate generates excessive solvent waste and has long run/dry-down times. We need a more efficient and sustainable alternative."

Underlying Cause & Scientific Rationale: Preparative HPLC is inherently solvent-intensive. SFC leverages the unique properties of supercritical CO2—low viscosity and high diffusivity—to achieve faster and more efficient separations.[9][13] The low viscosity allows for higher flow rates without prohibitive backpressure, shortening run times by 3-5 times compared to HPLC.[13] Since the bulk of the mobile phase (CO2) vaporizes post-collection, the product is concentrated in a small volume of co-solvent, dramatically reducing evaporation time and energy.[6]

Workflow: SFC Method Development

sfc_workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-Up A Select Diverse Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose-based) B Define Co-solvent Screen (Methanol, Ethanol, Isopropanol) A->B C Perform Rapid Analytical Screening Injections B->C D Identify 'Hit' Conditions (CSP & Co-solvent with Best Selectivity) C->D E Optimize Co-solvent Percentage (Gradient or Isocratic) D->E Transfer Best Conditions F Optimize Back Pressure and Temperature E->F G Evaluate Additives (if needed) (e.g., DEA, TFA for peak shape) F->G H Finalized Analytical Method G->H I Calculate Loading on Preparative Column H->I Geometric Scaling J Perform Preparative SFC Run I->J K Collect Fractions & Evaporate Small Volume of Co-solvent J->K L High-Purity Product K->L

Caption: Workflow for SFC method development and scale-up.

Data Presentation: HPLC vs. SFC Purification Comparison (Hypothetical)

The following table illustrates the potential savings when switching from a traditional reversed-phase HPLC method to SFC for purifying 100 g of crude (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one.

ParameterReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)Advantage of SFC
Primary Mobile Phase Purified WaterSupercritical CO₂Green, inexpensive, non-toxic[9]
Organic Solvent AcetonitrileMethanolMethanol is often considered greener than ACN
Solvent Consumption / 100g ~ 50 Liters~ 5 Liters~90% Reduction [6]
Run Time per Injection 30 minutes8 minutes~73% Faster [6]
Post-Run Evaporation Time 8 - 12 hours1 - 2 hours~83% Faster [13]
Energy Consumption HighLowReduced evaporation needs[9]
Product Purity / Recovery >99% / ~90%>99% / ~90%Equivalent Performance
Guide 2: Optimizing Crystallization as a Primary Purification Step

Issue: "My material oils out during crystallization," or "I want to avoid chromatography entirely to maximize throughput and minimize solvent use."

Underlying Cause & Scientific Rationale: Crystallization is a highly selective purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system.[10] Success depends on carefully controlling supersaturation, the driving force for crystallization. Oiling out occurs when supersaturation is generated too quickly, leading to liquid-liquid phase separation instead of ordered crystal formation. An optimized process can often yield material of >99.5% purity, potentially eliminating the need for a chromatographic step.[7][11]

Workflow: Crystallization Method Development

Caption: Decision tree for crystallization method development.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out / Amorphous Solid Supersaturation is too high; cooling rate is too fast; insufficient solvent.Reduce the cooling rate significantly (e.g., 1-5 °C/hour). Increase the initial solvent volume. Use a seed crystal to encourage controlled growth.
Poor Purity / Impurity Inclusion Crystals grew too quickly, trapping impurities; poor solvent choice.Slow down the crystallization process (slower cooling or anti-solvent addition). Screen for a solvent where impurities are highly soluble. Consider a final wash step with a cold, poor solvent for the product.
Low Yield Product is too soluble in the mother liquor at the final temperature; insufficient crystallization time.Decrease the final isolation temperature. Increase the hold time at the final temperature. Consider adding a suitable anti-solvent at the end of the cooling process.
Inconsistent Crystal Form (Polymorphism) Different conditions (temperature, solvent, agitation) are nucleating different crystal forms.Strictly control all crystallization parameters. Use seeding with the desired polymorph. Characterize the solid form using techniques like XRPD or DSC.

Appendix A: Key Experimental Protocols

Protocol 1: Generic SFC Chiral Screening
  • Sample Preparation: Dissolve a small amount of the crude (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one in a minimal amount of a solvent compatible with the mobile phase (e.g., Methanol or Ethanol) to a concentration of ~1 mg/mL.

  • Column Selection: Utilize an automated column switcher with a selection of polysaccharide-based chiral stationary phases (CSPs), such as those based on amylose and cellulose derivatives (e.g., CHIRALPAK® IA/IB/IC, Lux® Amylose/Cellulose).[14][18]

  • Initial Mobile Phase Conditions:

    • Primary Eluent: Supercritical CO₂

    • Co-solvent Program: Run a fast, generic gradient for each column (e.g., 5% to 40% Methanol over 5 minutes).

    • Flow Rate: 3-4 mL/min (for analytical columns).

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Execution: Inject the sample onto each column/co-solvent combination. The screening process is typically automated.

  • Analysis: Review the resulting chromatograms. Identify the CSP and co-solvent combination that provides the best separation (resolution > 1.5) of the (3R) enantiomer from its impurities and any potential (3S) enantiomer. This "hit" condition will be the starting point for optimization (Guide 1).

Protocol 2: Optimized Cooling Crystallization
  • Solvent Selection: Identify a suitable solvent in which the indenone intermediate has high solubility at an elevated temperature (e.g., 60-70 °C) and low solubility at a low temperature (e.g., 0-5 °C). Isopropyl alcohol (IPA), ethyl acetate, or mixtures thereof are common starting points.[10][11]

  • Dissolution: Charge the crude material to a jacketed reactor. Add the minimum amount of the selected solvent required to achieve full dissolution at a set elevated temperature (e.g., 70 °C). Stir until a clear solution is obtained.

  • Controlled Cooling: Program the reactor to cool slowly and linearly. A rate of 5-10 °C per hour is a good starting point.

  • Seeding (Optional but Recommended): Once the solution has cooled to a temperature where it is slightly supersaturated, add a small quantity (0.1-1.0% w/w) of pure seed crystals of the desired product. This promotes controlled crystal growth over spontaneous nucleation.

  • Maturation: Continue the slow cooling to the final temperature (e.g., 5 °C). Hold at this temperature for 2-4 hours to allow for complete crystallization and maximize yield.

  • Isolation & Drying: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold crystallization solvent. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[11]

References

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC)
  • Livingstone, A. et al. (2024). Organic Solvent Nanofiltration in Pharmaceutical Applications.
  • Cravotto, G. et al. Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC.
  • Gray, M. (2020). Trouble with chiral separations.
  • Google Patents. (Patent No. EP2271612B1).
  • Simeunovic, J. et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. PMC.
  • ChemicalBook. (2023). (3R)-2,3-Dihydro-3-(2-propyn-1-ylaMino)-1H-inden-1-one.
  • Cirilli, R. et al. (2026). Designing a Green Chiral High‐Performance Liquid Chromatography Method: Proof‐of‐Concept with Crizotinib.
  • Google Patents. (Patent No. US20110155626A1).
  • Chromatography Forum. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Zhang, J. et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry.
  • Li, H. et al. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development.
  • Welch, C. J. et al. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Pereira, A. S. et al. (2023). Recent Developments in Green Chromatography. Brazilian Journal of Analytical Chemistry.
  • Regalado, E. L. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Gaber, Y. et al. (2025).
  • Peeva, L. G. & Livingstone, A. G. (2024).
  • Reddy, B. et al. (2011). An efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug. International Journal of Pharmaceutical Sciences Review and Research.
  • Phenomenex. A Systematic Approach to Chiral Screening and Method Development.
  • European Patent Office. (2009).

Sources

Validation & Comparative

Inter-laboratory validation of 3-keto-N-propargyl-1-aminoindan detection protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Inter-Laboratory Validation of Analytical Protocols for 3-keto-N-propargyl-1-aminoindan

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. 3-keto-N-propargyl-1-aminoindan is a known potential impurity and degradation product of Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The presence of such impurities, even at trace levels, can have significant implications for the safety and stability of the final drug product. Therefore, the development of robust, validated analytical methods for their detection and quantification is of paramount importance.

This guide provides a comprehensive framework for the inter-laboratory validation of detection protocols for 3-keto-N-propargyl-1-aminoindan. An inter-laboratory study, or collaborative trial, is the gold standard for method validation, establishing the reproducibility and reliability of a method across different laboratories, equipment, and analysts.[3][4] This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a comparative analysis of the most viable analytical techniques. It is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to design and execute a rigorous validation study, ensuring data integrity and regulatory compliance in accordance with international standards like the ICH Q2(R1) guidelines.[5][6]

Pillar 1: Foundational Principles of Inter-Laboratory Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] When this validation is performed across multiple laboratories, it assesses the method's reproducibility—a measure of its ruggedness in real-world applications.[5] The core performance characteristics evaluated in such a study are universally recognized by regulatory bodies.

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[5]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range.[6]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[7]

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories, which is the primary focus of a collaborative study.[3][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for designing and executing an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Method & Purpose P2 Develop Single-Lab Validated Protocol P1->P2 P3 Draft Collaborative Study Protocol P2->P3 E1 Recruit Participating Laboratories (≥8) P3->E1 Finalized Protocol E2 Prepare & Distribute Homogenous Test Materials E1->E2 E3 Laboratories Analyze Samples per Protocol E2->E3 A1 Collect & Screen Data (e.g., for outliers) E3->A1 Submit Results A2 Perform Statistical Analysis (RSDr, RSDR, HorRat) A1->A2 A3 Generate Final Validation Report A2->A3 F1 Validated Method for Routine Use A3->F1 Method Approved

Caption: Logical workflow for an inter-laboratory validation study.

Pillar 2: A Comparative Analysis of Candidate Analytical Protocols

The choice of analytical technique is the most critical decision in developing a detection method. For 3-keto-N-propargyl-1-aminoindan, the primary candidates are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control labs. Its prevalence is due to its robustness, cost-effectiveness, and excellent performance for quantifying analytes with a UV chromophore. The keto-conjugated system in 3-keto-N-propargyl-1-aminoindan should provide sufficient UV absorbance for sensitive detection. Patents related to Rasagiline frequently cite HPLC as the method for determining this impurity, underscoring its industry acceptance.[9][10]

G Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System Sample->HPLC Column Reversed-Phase C18 Column HPLC->Column Detector UV/PDA Detector (e.g., 210 nm) Column->Detector Data Data Acquisition & Processing (Chromatogram) Detector->Data

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Experimental Protocol (Illustrative):

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 3-keto-N-propargyl-1-aminoindan reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh the Rasagiline drug substance or product, dissolve in the same diluent, and sonicate to ensure complete dissolution.

  • Instrumentation and Chromatographic Conditions:

    • Instrument: HPLC system with a photodiode array (PDA) or variable wavelength UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient (e.g., starting with 95% A, ramping to 50% A over 15 minutes) is employed to ensure separation from the parent API (Rasagiline) and other potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a suitable wavelength, likely around 210 nm, or use a PDA to identify the absorbance maximum.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of 3-keto-N-propargyl-1-aminoindan.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Quantify the amount of the impurity in the sample using the linear regression equation from the calibration curve.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate specificity and sensitivity, LC-MS/MS is the preferred method. It is particularly valuable for confirming the identity of trace-level impurities and for analyses in complex matrices. While more complex and costly than HPLC-UV, its ability to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) virtually eliminates matrix interference, providing unparalleled confidence in the results.[11][12]

G Sample Sample Preparation (Protein Precipitation/Dilution) LC UHPLC System Sample->LC Column Reversed-Phase C18 Column LC->Column MS Tandem Mass Spectrometer (ESI+ Source) Column->MS Data Data Acquisition (MRM) & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol (Illustrative):

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC-UV method, though typically at lower concentrations due to the higher sensitivity of the instrument. An isotopically labeled internal standard is recommended for optimal accuracy.

  • Instrumentation and Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Chromatographic Conditions: Similar to the HPLC method, but often with faster gradients and smaller particle size columns (e.g., <2 µm) compatible with UHPLC systems to reduce run times.

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution and performing a product ion scan. For 3-keto-N-propargyl-1-aminoindan (C12H11NO, MW: 185.22), the precursor would be m/z 186.2. Product ions would be specific fragments resulting from collision-induced dissociation (CID).

      • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific MRM transitions to maximize signal intensity.

  • Data Analysis:

    • Quantify the analyte by the ratio of its peak area to that of the internal standard against a calibration curve.

Method C: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. However, direct analysis of compounds like 3-keto-N-propargyl-1-aminoindan can be challenging due to their polarity and limited volatility.[13] Chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form, improving chromatographic peak shape and sensitivity.[14] This additional sample preparation step adds complexity and potential for variability.

G Sample Sample Preparation (Extraction) Deriv Derivatization (e.g., Silylation) Sample->Deriv GC GC System Deriv->GC Column Capillary Column (e.g., DB-5ms) GC->Column MS Mass Spectrometer (EI Source) Column->MS Data Data Acquisition (Scan/SIM) & Quantification MS->Data

Caption: Experimental workflow for GC-MS analysis with derivatization.

Detailed Experimental Protocol (Illustrative):

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix into an appropriate organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst, then heat the mixture (e.g., 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative of the keto and amine groups.

  • Instrumentation and Conditions:

    • Instrument: GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 100 °C) and ramping to a high temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Mass Spectrometer Settings: Acquire data in full scan mode to identify the analyte by its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Data Analysis:

    • Identify the derivative peak by its retention time and mass spectrum.

    • Quantify using an internal standard and a calibration curve.

Pillar 3: Comparative Performance Data

The following table summarizes the expected performance characteristics for each method based on established principles and data from the analysis of similar compounds. These values serve as a benchmark for what a successful inter-laboratory validation should aim to achieve.

Performance ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)Typical Acceptance Criteria (ICH)[6]
Specificity Good (Relies on chromatographic separation)Excellent (Chromatography + Mass Filtering)Very Good (Chromatography + Mass Spectrum)Method must be specific for the analyte.
LOQ ~0.05% relative to API<0.01% relative to API~0.02% relative to APISufficiently low for impurity quantification.
Linearity (R²) > 0.999> 0.998> 0.995R² ≥ 0.99
Accuracy (Recovery) 95 - 105%90 - 110%85 - 115%Typically 80-120% for impurities.
Reproducibility (RSDR) < 15%< 20%< 25%Varies with concentration; lower is better.
Method Complexity LowHighHighN/A
Cost per Sample LowHighMediumN/A

Conclusion and Recommendations

The inter-laboratory validation of an analytical method is a rigorous but essential process for ensuring the quality and safety of pharmaceutical products. This guide provides a framework and comparative analysis of three primary techniques for the detection of 3-keto-N-propargyl-1-aminoindan.

  • HPLC-UV stands out as the most practical choice for routine quality control environments. It offers a superb balance of performance, cost, and simplicity, and its use is well-supported by industry precedent for this specific impurity.[9][10]

  • LC-MS/MS is the unequivocal choice for reference laboratories, method development, and confirmatory analysis. Its superior specificity and sensitivity are ideal for trace-level quantification and structural elucidation, making it the most powerful tool for ensuring the definitive absence of harmful impurities.[15][16]

  • GC-MS remains a viable but more complex alternative. The necessity of a derivatization step introduces additional sources of variability, making it less suitable for routine, high-throughput analysis compared to modern LC-based methods.

Ultimately, the choice of method to advance to an inter-laboratory study will depend on the specific application. For regulatory submission and routine batch release, a well-validated HPLC-UV method is often sufficient. However, for establishing a reference standard method or investigating out-of-specification results, the specificity and sensitivity of LC-MS/MS are indispensable.

References

  • Benchchem. (2025). Application Notes and Protocols for the Laboratory Synthesis and Purification of rac-N- propargyl-1-aminoindan (rac-trans-1). Benchchem.
  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • Abbasi, K. U., et al. Gas Chromatographic Determination of a-Keto Acids in Pharmaceutical Preparation Using 1,2-Propylenediamine as Derivatizing Reagent. Asian Journal of Chemistry.
  • ISO, IUPAC, & AOAC. (1999). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC Technical Report.
  • Veeprho. (n.d.). 3-(N-Propargyl)-aminoindan-1-one. Veeprho. Retrieved from [Link]

  • CPMP/ICH/381/95. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Google Patents. (2015). US20150045445A1 - 3-keto-n-propargyl-1-aminoindan.
  • Google Patents. (2011). WO2011087791A1 - 3-keto-n-propargyl-1-aminoindan.
  • AOAC International. (2013). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • ResearchGate. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Retrieved from [Link]

  • Kim, J., et al. (2021). Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test. Biology, 11(1), 37.
  • Lee, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry.
  • Li, Y., et al. (2021). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 13(15), 1195-1207.
  • Department of Drug Administration, Nepal. (n.d.).
  • ResearchGate. (2021). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. Retrieved from [Link]

  • Schänzer, W., et al. (Eds.). (2008). General guidelines for the CID fragmentation of 3-keto-anabolic steroids. In Recent Advances In Doping Analysis (16). Sport und Buch Strauß.
  • National Association of Testing Authorities, Australia. (2013).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Challa, B. R., et al. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(5), 342-349.
  • Pharmaffiliates. (n.d.). Rasagiline Mesylate and its Impurities. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods. Benchchem.
  • Beilstein Journal of Organic Chemistry. (2024). Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N'-dioxide. Retrieved from [Link]

  • OIV. (n.d.). Validation protocol of analytical methods.
  • Satla, S., & Gunda, S. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen. Journal of Applied Pharmaceutical Science, 16(02), 208-218.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • AOAC International. (2020). Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Other Vegetable Oils and Lo.
  • González-López, M., et al. (2022). Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline. Pharmaceuticals, 15(10), 1178.
  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Wikipedia. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]

  • MDPI. (2023). Triarylborane-“Click” Fluorescent Tag for Orthogonal Amino Acid Labelling, Interactions with DNA, Protein, and Cyclodextrins. Retrieved from [Link]

  • Benchchem. (2025).
  • Springer. (2018).
  • Frontiers. (2025). Investigation of potential quality indicators for raw laver (Pyropia spp.) standardization: a collaborative approach between traditional assessment and analytical chemistry. Retrieved from [Link]

  • Müller, W. E., et al. (2007). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. Journal of Neural Transmission, 114(10), 1339-1346.
  • ResearchGate. (n.d.). AOAC international guidelines for validation of qualitative binary chemistry methods. ResearchGate. Retrieved from [Link]

  • Annex Publishers. (2016). Bioequivalence between Generic Rasagiline (As Tartrate) and Rasagiline (As Mesylate). Retrieved from [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the safe and compliant management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS No. 1312077-05-6), a key building block in the preparation of the antiparkinsonian agent Rasagiline.[1] Due to its reactive functional groups and its classification as a pharmaceutical research chemical, it necessitates handling as regulated hazardous waste.[2][3]

This document is designed to provide both procedural clarity and an understanding of the chemical principles that inform these safety measures. Your institution's Environmental Health & Safety (EHS) department remains the final authority and must be consulted to ensure full compliance with local, state, and federal regulations.[3][4]

Chemical Profile and Hazard Assessment

(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is an organic compound whose structure contains an indanone core and, critically, a propargyl group (a terminal alkyne). While a specific Safety Data Sheet (SDS) for this exact intermediate is not widely available, its structural relationship to Rasagiline and the known reactivity of its functional groups allow for a robust hazard assessment.

The primary concerns are:

  • Reactivity : The propargyl group is known to be reactive and can be associated with flammability.[3] Vapors may form explosive mixtures with air.[5] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

  • Toxicity : As a precursor to a potent pharmaceutical agent (Rasagiline), it should be handled as a compound with potential biological activity. The related compound, Rasagiline mesylate, is listed as harmful if swallowed.[4] The full chemical, physical, and toxicological properties of this specific intermediate have not been thoroughly investigated.[7]

  • Environmental Hazard : Pharmaceutical compounds may not readily break down in the environment and can pose a threat to ecosystems if disposed of improperly.[2] Therefore, disposal into drains or normal trash is strictly prohibited.[3][8]

Compound Attribute Information
Chemical Name (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one
CAS Number 1312077-05-6[1][9]
Molecular Formula C₁₂H₁₁NO[9]
Primary Hazards Potential biological activity, reactivity associated with the propargyl group, harmful if swallowed.[3][4]
Disposal Route Regulated Hazardous Chemical Waste Stream via institutional EHS.[2][10][11]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal. The foundational principle is that all materials containing this compound must be treated as hazardous waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye/Face Protection : Safety glasses with side-shields or chemical safety goggles are mandatory.[7][12]

  • Skin Protection : Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.[7] Wear a lab coat to protect personal clothing.[6]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[7]

Step 2: Classify and Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Classification : All waste containing (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, including the pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[3]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10] Keep it separate from incompatible materials, particularly strong acids and oxidizing agents.[6]

Step 3: Use Proper Waste Containment and Labeling

The integrity of the waste container and the clarity of its label are essential for safety and compliance.

  • Container Selection : Collect waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[3][10] The container must have a secure, tight-fitting lid and be in good condition.[11]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" .[11] The label must also include the full chemical name—"(3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one"—and an estimate of its concentration or quantity.[11] Do not use abbreviations or chemical formulas.[11]

Step 4: Accumulate and Store Waste Safely

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" before pickup.

  • Location : The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[11]

  • Closure : Keep the waste container closed at all times except when adding waste.[10][11] Do not leave a funnel in the container opening.[11]

  • Secondary Containment : All liquid hazardous waste must be stored in secondary containment (such as a plastic tub) to contain any potential leaks or spills.[10]

Step 5: Arrange for Final Disposal

Final disposal must be handled by trained professionals through your institution.

  • Contact EHS : Once your waste container is nearly full (e.g., 90% capacity) or has reached its accumulation time limit, schedule a pickup with your institution's EHS department.[3][11]

  • Professional Disposal : EHS will arrange for a licensed hazardous waste contractor to transport the waste for final disposal. The likely method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]

Disposal of Contaminated Materials

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and wipes that are contaminated with the compound should be collected in a sealed, labeled bag or container and disposed of as hazardous waste.[13]

  • Empty Chemical Containers : A container that held (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one is not empty until it has been properly decontaminated. The standard procedure is a "triple rinse".[13] The first rinseate must be collected and disposed of as hazardous chemical waste.[10] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10] Consult your EHS office for the specific requirement for this compound. After rinsing and air-drying, obliterate or deface the original label before disposal or recycling.[13]

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and sweep it up.[4]

    • Place the cleanup materials into a suitable, sealed container for disposal as hazardous waste.[7]

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] Seek medical attention if irritation persists.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

    • Inhalation : Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one waste.

G Disposal Workflow for (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one cluster_0 Disposal Workflow for (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one cluster_1 Disposal Workflow for (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one gen_waste Waste Generation (Compound, Solutions, Contaminated Labware) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen_waste->ppe_check segregate Step 2: Segregate Waste Stream (No mixing with incompatibles) ppe_check->segregate contain Step 3: Collect in Labeled Container ('HAZARDOUS WASTE' + Full Chemical Name) segregate->contain store Step 4: Store in Satellite Accumulation Area (Closed, in Secondary Containment) contain->store is_full Container Full or Accumulation Time Limit Reached? store->is_full is_full->store No contact_ehs Step 5: Schedule Pickup with Institutional EHS is_full->contact_ehs Yes disposal Final Disposal by Licensed Contractor (Incineration) contact_ehs->disposal

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • University of Delaware. (n.d.). Pharmaceutical Waste. Environmental Health & Safety. Retrieved from [Link]

  • Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Rasagiline ratiopharm, INN-rasagiline mesilate. Retrieved from [Link]

  • EHS. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Rasagiline ratiopharm, INN-rasagiline mesilate. Retrieved from [Link]

  • Apotex Inc. (2023, September 22). Rasagiline Mesylate Tablets.
  • CHEMDOR CHEMICALS. (n.d.). Propargylamine Safety Data Sheet (SDS) | CAS: 2450-71-7. Retrieved from [Link]

  • Mandom Corporation. (2012, October 31). Safety Data Sheet. Retrieved from a Japanese SDS for a cosmetic product.
  • ENEOS. (2011, October 3). Safety Data Sheet. Retrieved from a Japanese SDS for an industrial product.
  • Ark Corporation. (2024, February 16). Safety Data Sheet - n-Propyl alcohol.
  • Inxight Drugs - ncats. (n.d.). 2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one, (3R)-. Retrieved from [Link]

  • Drugfuture. (2026). 2,3-DIHYDRO-3-(2-PROPYN-1-YLAMINO)-1H-INDEN-1-ONE, (3R)-. FDA Global Substance Registration System. Retrieved from [Link]

  • Anzen Saito. (2010, February 1). 2,3-Dibromo-1-propanol. Retrieved from a Japanese workplace safety website.

Sources

Personal protective equipment for handling (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one

This document provides critical safety and logistical information for the handling, use, and disposal of (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one (CAS 1312077-05-6), a key building block in the synthesis of the antiparkinsonian agent Rasagiline.[1] As no specific Safety Data Sheet (SDS) is readily available for this novel compound, this guide is synthesized from a first-principles analysis of its chemical structure, leveraging data from its constituent functional groups: an aromatic ketone (1-indanone), a secondary amine, and a terminal alkyne (propargyl group).

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary hazards associated with this compound are extrapolated from its components:

  • Propargylamine Moiety: This is the most significant contributor to the hazard profile. Propargylamine itself is a highly flammable liquid that is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[2][3][4] The terminal alkyne group introduces a risk of forming explosive acetylides with certain metals (e.g., copper, silver, mercury) and can be energetic.[5][6]

  • 1-Indanone Core: The indanone structure is a stable aromatic ketone. While less hazardous than the propargyl group, it is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[7][8][9][10][11]

  • Secondary Amine: Amines as a class can be irritants and sensitizers. This functionality contributes to the overall potential for skin and eye irritation.

Based on this composite analysis, (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one should be handled as a substance with high acute toxicity (dermal), corrosive properties, and potential for reactivity.

Core Protective Measures: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE).

2.1 Engineering Controls: Your First Line of Defense

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.

2.2 Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling this compound:

  • Hand Protection: Due to the high dermal toxicity of the propargylamine moiety, double-gloving is required.[2][3] Use a heavier-duty nitrile or neoprene glove as the outer layer over a standard nitrile inner glove. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[12]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes and potential irritants.

  • Skin and Body Protection: A flame-resistant laboratory coat is required.[2] For tasks with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat.

  • Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[7]

Glove MaterialPerformance vs. AminesPerformance vs. Alkynes/SolventsRecommendation
Nitrile Good to ExcellentGood for short-term/splash contactRecommended (Inner & Outer Layer) . Offers broad chemical protection.[13]
Neoprene ExcellentGood to ExcellentRecommended (Outer Layer) . Provides robust protection against a wide range of chemicals.
Latex Fair to GoodModerate to PoorNot Recommended. Offers insufficient protection against potential solvents and the compound itself.[13]
Vinyl PoorPoorNot Recommended. Degrades rapidly with many organic compounds.[13]

This chart provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.[14][15][16]

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and mitigate risks.

PPE_Workflow start Task Assessment: Handling (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one eng_controls Are Engineering Controls (Fume Hood) in Use? start->eng_controls ppe_base Mandatory Base PPE: - Safety Goggles - Flame-Resistant Lab Coat - Double Nitrile/Neoprene Gloves eng_controls->ppe_base Yes stop STOP WORK Re-evaluate Procedure eng_controls->stop No risk_assessment High Splash or Aerosol Potential? ppe_base->risk_assessment enhanced_ppe Add Enhanced PPE: - Full Face Shield - Chemically Resistant Apron risk_assessment->enhanced_ppe Yes respirator_check Is work outside a fume hood unavoidable? risk_assessment->respirator_check No enhanced_ppe->respirator_check respirator Add Respiratory Protection: NIOSH-Approved Respirator respirator_check->respirator Yes proceed Proceed with Task respirator_check->proceed No respirator->proceed

Caption: PPE selection decision tree for handling the target compound.

3.1 Handling and Use Protocol

  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and reagents. Ensure waste containers are properly labeled and within reach.

  • Donning PPE: Follow the workflow in Diagram 1 to don the appropriate PPE before handling the primary container.

  • Weighing/Transfer: Conduct all transfers of the solid compound within the fume hood. Use non-sparking tools to prevent ignition sources.[3][12]

  • Reaction: If used in a reaction, keep the apparatus closed to the extent possible. Reactions should be conducted in compatible vessels (avoid copper, silver, mercury, and high-copper alloys).[6]

  • Post-Procedure: After completing the task, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[12]

3.2 Spill and Emergency Procedures

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.[12]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EH&S) department.

    • Prevent entry to the area.

3.3 First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]

Disposal Plan: Ensuring a Safe End-of-Life

All waste containing this compound must be treated as hazardous.

Waste_Management start Waste Generation (Contaminated PPE, glassware, solids, solutions) segregation Segregate Waste by Type start->segregation solid_waste Solid Waste Container (Gloves, paper, absorbed spills) segregation->solid_waste liquid_waste Liquid Waste Container (Aqueous & Organic Solutions) segregation->liquid_waste labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & % Accumulation Start Date solid_waste->labeling liquid_waste->labeling storage Store in Satellite Accumulation Area (SAA) - At or near point of generation - Secondary Containment - Keep Closed labeling->storage disposal Request Pickup by EH&S when container is 90% full storage->disposal

Caption: Hazardous waste management and disposal process flow.

4.1 Waste Collection and Storage

  • Containerization: Use only approved, chemically compatible hazardous waste containers with secure screw-top lids.[17] Do not leave funnels in open containers.

  • Segregation: Keep waste streams separate. Do not mix this compound's waste with incompatible materials, such as strong oxidizers or acids.[17]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name(s) of the contents, and their approximate percentages.[18]

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[18] The area must be under the control of laboratory personnel.

4.2 Final Disposal

  • All chemical waste must be disposed of through your institution's certified Environmental Health & Safety (EH&S) office. Do not dispose of this chemical down the drain or in regular trash.[19][20]

  • Complete a chemical waste pickup request when the container is approximately 90% full.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Propargylamine Safety Data Sheet (SDS). CHEMDOR CHEMICALS. [Link]

  • Rasagiline: Key Safety & Patient Guidance. Drugs.com. [Link]

  • 1-Indanone | C9H8O | CID 6735. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Indanone - Hazardous Agents. Haz-Map. [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. Unisafe. [Link]

  • Rasagiline: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Rasagiline ratiopharm, INN-rasagiline mesilate. European Medicines Agency. [Link]

  • Rasagiline-Teva - Medicine. NPS MedicineWise. [Link]

  • Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. GasN2. [Link]

  • Acetylene Safety Data Sheet. Praxair. [Link]

  • Code of Safety for Acetylene. Bureau of Indian Standards. [Link]

  • Acetylene. Air Products. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Ansell Chemical Resistance Glove Chart. University of Pittsburgh EHS. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHS. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。